

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol solubility profile

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Compound of Interest

Compound Name: (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

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An In-Depth Technical Guide to the Solubility Profile of **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is a versatile intermediate compound with potential applications in the synthesis of more complex, bioactive molecules.^{[1][2]} Its chemical structure, which combines a benzyl alcohol moiety with an azepane ring, suggests a balance of hydrophilicity and lipophilicity that is critical for influencing a compound's solubility and its ability to permeate biological membranes—key determinants of bioavailability.^[2] Initial research has suggested that this compound may serve as a scaffold for molecules with potential antimicrobial and anticancer properties.^[2] A thorough understanding of its solubility profile is therefore a critical first step in its evaluation for drug development and other research applications.

This technical guide provides a summary of the currently available solubility data for **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol** and details comprehensive, standardized experimental protocols for determining its solubility in a variety of relevant solvent systems.

Compound Identification and Physicochemical Properties

A summary of the identification and known physicochemical properties of **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol** is presented in Table 1.

Property	Value	Source
Chemical Name	(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol	-
Synonyms	4-(2-Azepan-1-ylethoxy)benzyl alcohol; {4-[2-(azepan-1-yl)ethoxy]phenyl}methanol	[3][4][5]
CAS Number	223251-16-9	[3][4][5][6]
Molecular Formula	C ₁₅ H ₂₃ NO ₂	[6]
Molecular Weight	249.35 g/mol	[6]
Appearance	Colorless to pale yellow liquid or off-white solid	[1]

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Currently, the publicly available quantitative experimental solubility data for **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol** is limited.

Table 2: Known Solubility Data for **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol**

Solvent	Temperature (°C)	Solubility	Method	Source
Water	25	6.2 g/L	Calculated	ChemBlink
Ethanol	Room Temperature	Soluble	Qualitative	[1]
Acetone	Room Temperature	Soluble	Qualitative	[1]
Dichloromethane	Room Temperature	Soluble	Qualitative	[1]

To facilitate further research, the following sections provide detailed protocols for the experimental determination of this compound's solubility.

Experimental Protocols for Solubility Determination

The following are standard and widely accepted methods for determining the solubility of a research compound.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.[\[7\]](#)[\[8\]](#)

Objective: To determine the quantitative solubility of **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol** in various solvents at a constant temperature.

Materials:

- **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol**
- Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))
- Glass vials with screw caps

- Orbital shaker with temperature control
- Centrifuge or filtration apparatus (e.g., 0.22 μ m syringe filters)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol** to a glass vial containing a known volume of the desired solvent. Ensure that there is undissolved solid material present.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration to reach equilibrium (typically 24-48 hours).[\[9\]](#)
- Sample Collection and Preparation:
 - After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[\[8\]](#)
 - Carefully withdraw a known volume of the clear supernatant.
 - Separate any remaining solid particles by either centrifuging the supernatant or filtering it through a syringe filter (e.g., 0.22 μ m PVDF filter).[\[10\]](#)
- Analysis by HPLC:
 - Prepare a series of standard solutions of **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol** of known concentrations in the chosen solvent.

- Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
- Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.
- Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
- Calculation:
 - Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.

Potentiometric Titration for pH-Dependent Aqueous Solubility

For ionizable compounds such as **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol**, which contains a basic azepane nitrogen, potentiometric titration is a suitable method to determine its solubility as a function of pH.^{[11][12]}

Objective: To determine the aqueous solubility of **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol** at various pH values.

Materials:

- **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol**
- Deionized water
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
- Potentiometer with a pH electrode
- Stir plate and magnetic stir bar

- Burette

Procedure:

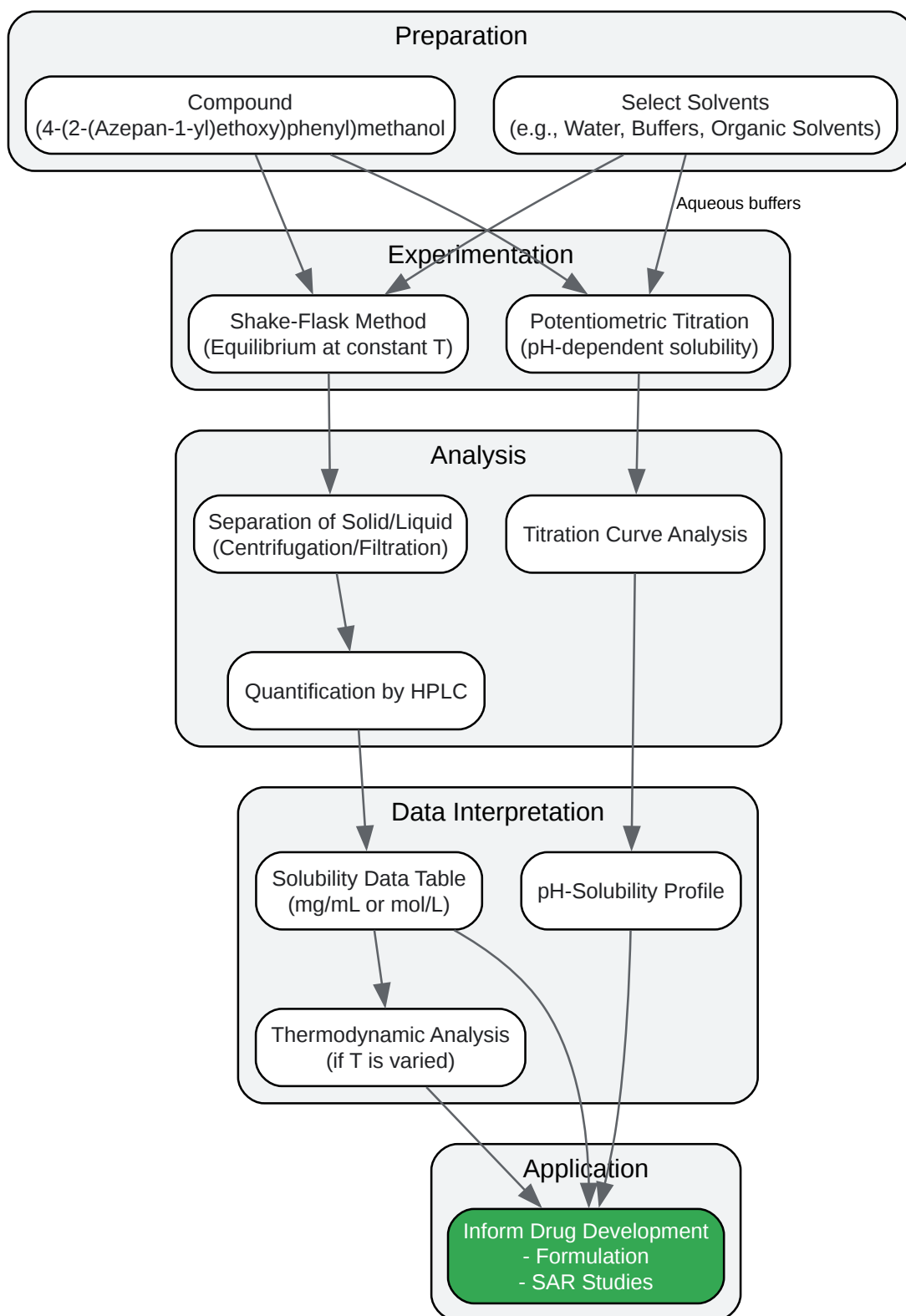
- Sample Preparation:
 - Prepare a suspension of **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol** in deionized water at a concentration that exceeds its expected solubility.
- Titration:
 - Place the suspension in a beaker with a magnetic stir bar and immerse the pH electrode.
 - Titrate the suspension with the standardized strong acid solution, adding small, known volumes of the titrant and recording the pH after each addition.
 - Continue the titration until the pH has dropped significantly, ensuring that all of the dissolved and undissolved compound has been protonated.
- Data Analysis:
 - Plot the pH as a function of the volume of titrant added.
 - The resulting titration curve will show inflection points that correspond to the neutralization of the dissolved and undissolved amine. The Henderson-Hasselbalch equation can be applied to the titration data to calculate the intrinsic solubility and the pKa of the compound.

Relevance in Drug Discovery and Development

The solubility of a compound is a critical factor in its journey from a laboratory curiosity to a potential therapeutic agent. A favorable solubility profile is essential for achieving adequate oral bioavailability and for the development of parenteral formulations. The experimental determination of the solubility of **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol**, as outlined in the protocols above, will provide crucial data for its further evaluation. This information will guide medicinal chemists in designing and synthesizing derivatives with improved physicochemical properties and will inform formulation scientists on the most appropriate strategies for developing this compound into a drug product.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the determination of the solubility profile of a research compound such as **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol**.



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Caption: General workflow for determining the solubility profile of a research compound.

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